Home > Products > Screening Compounds P5162 > 4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one
4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one - 2320923-98-4

4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one

Catalog Number: EVT-2977811
CAS Number: 2320923-98-4
Molecular Formula: C20H29N3O2S2
Molecular Weight: 407.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine is a selective antagonist of the histamine H4 receptor [, ]. Studies have investigated its potential for treating tinnitus [] and vestibular disorders [].

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound is another example of a selective histamine H4 receptor antagonist [, ] being explored for its therapeutic potential against tinnitus [] and vestibular disorders [].

N4-Cyclopropylmethyl-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

Compound Description: This compound, along with its tartrate salt, acts as a histamine H4 receptor inhibitor []. It is under investigation for its potential use in treating tinnitus [].

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene (Compound 43)

Compound Description: This compound was synthesized as a model compound during the development of macrocyclic CDK9 inhibitors []. It helped optimize the ring-closing metathesis (RCM) reaction, a crucial step in creating the desired macrocyclic structure [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene (Compound 44)

Compound Description: This compound represents another macrocyclic structure successfully synthesized using the optimized RCM strategy []. Although it exhibited poor activity against CDK2 and Aurora kinases, it served as a template for further structural modifications [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene-1-carbonitrile (Compound 79)

Compound Description: This macrocyclic compound emerged as a highly selective CDK9 inhibitor after extensive modifications of Compound 44 []. It showed significant selectivity for CDK9 over CDK2 (60-fold) and Aurora kinases (90-fold) [].

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (Compound 89)

Compound Description: This macrocyclic pyrimidine derivative was designed as a potential CDK9 inhibitor with improved inhibitory activity compared to previous compounds []. Molecular docking studies suggested a favorable binding mode to CDK9 [].

Relevance: Although synthetic work for this compound remains incomplete [], 1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one showcases the iterative nature of drug design and the value of computational tools in guiding compound optimization. This approach can be applied to investigations of 4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one to identify promising analogs.

Properties

CAS Number

2320923-98-4

Product Name

4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one

IUPAC Name

4-cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one

Molecular Formula

C20H29N3O2S2

Molecular Weight

407.59

InChI

InChI=1S/C20H29N3O2S2/c1-14-7-8-16(27-14)18-19(20(25)22-11-9-21(2)10-12-22)26-13-17(24)23(18)15-5-3-4-6-15/h7-8,15,18-19H,3-6,9-13H2,1-2H3

InChI Key

JMZOSZVBRUABDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2C(SCC(=O)N2C3CCCC3)C(=O)N4CCN(CC4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.